



## 31hP discovery and origin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 31hP      |           |
| Cat. No.:            | B15575651 | Get Quote |

An In-depth Technical Guide on the Discovery, Origin, and Core Biology of Programmed Cell Death Protein 1 (PD-1)

#### Introduction

Programmed cell death protein 1 (PD-1), also known as CD279, is a critical immune checkpoint receptor that plays a pivotal role in regulating T-cell function and maintaining immune homeostasis.[1][2] Its discovery and subsequent elucidation of its signaling pathways have revolutionized the field of oncology, leading to the development of highly effective cancer immunotherapies. This technical guide provides a comprehensive overview of the discovery, origin, molecular characteristics, and functional pathways of PD-1, intended for researchers, scientists, and professionals in drug development.

# Discovery and Origin Initial Discovery

PD-1 was discovered in 1992 by a team of researchers at Kyoto University, led by Dr. Tasuku Honjo.[1][3][4] The discovery was a result of a search for genes involved in the process of programmed cell death (apoptosis) in a T-cell hybridoma.[3][5] Using a technique known as subtractive hybridization, they isolated a novel gene that was upregulated during the induction of apoptosis.[3] They named the corresponding protein "Programmed Death-1" (PD-1) based on this initial observation.[1][3]

### **Elucidation of Function**



Subsequent research revealed that PD-1's primary role was not to directly induce apoptosis, but rather to act as a negative regulator of the immune response.[3][5] This was definitively demonstrated in 1999 when the same research group generated PD-1 knockout mice. These mice developed lupus-like autoimmune diseases, indicating that PD-1 is essential for maintaining self-tolerance and preventing excessive immune reactions.[1][5] This established PD-1 as a key immune checkpoint molecule.

The full significance of PD-1 in pathology, particularly in cancer, became clear with the discovery of its ligands, PD-L1 (B7-H1) and PD-L2 (B7-DC), and the observation that tumor cells often upregulate PD-L1 to evade immune surveillance.[1][2][6] This interaction leads to the functional inactivation, or "exhaustion," of tumor-infiltrating T cells, allowing the cancer to grow unchecked.[7][8][9]

#### **Molecular and Genetic Characteristics**

PD-1 is a type I transmembrane protein belonging to the CD28/CTLA-4 family.[2][5] The human PD-1 protein is encoded by the PDCD1 gene, located on chromosome 2q37.3.[1][2] The protein consists of an extracellular IgV-like domain, a transmembrane region, and an intracellular tail.[2][5] The cytoplasmic tail contains two key signaling motifs: an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM).[2][10] These motifs are crucial for transducing inhibitory signals upon ligand binding.

# Quantitative Data Binding Affinities of PD-1 and its Ligands

The interaction between PD-1 and its ligands is a critical determinant of its function. The binding affinities (KD) can vary depending on the specific ligand and the experimental conditions.



| Interacting<br>Molecules                 | Binding Affinity<br>(KD) | Method                             | Notes                                                                                                              |
|------------------------------------------|--------------------------|------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Human PD-1 / Human<br>PD-L1              | ~8 μM                    | Surface Plasmon<br>Resonance (SPR) | The affinity is relatively low compared to other receptor-ligand interactions, suggesting a transient interaction. |
| Human PD-1 / Human<br>PD-L2              | ~2 μM                    | Surface Plasmon<br>Resonance (SPR) | PD-L2 binds to PD-1<br>with a 2-6 fold higher<br>affinity than PD-L1.[2]                                           |
| Kaempferol / Human<br>PD-1               | 3.04 x 10-7 M            | Surface Plasmon<br>Resonance (SPR) | Affinity of a natural compound inhibitor.                                                                          |
| Tannic Acid / Human<br>PD-1              | 1.82 x 10-6 M            | Surface Plasmon<br>Resonance (SPR) | Affinity of a natural compound inhibitor.                                                                          |
| REGN2810<br>(Cemiplimab) / Human<br>PD-1 | High Affinity            | Not specified                      | Therapeutic antibody with high affinity and specificity.[12]                                                       |

## **PD-L1 Expression in Human Cancers**

The expression of PD-L1 is a key biomarker for predicting the response to anti-PD-1/PD-L1 therapies.[13][14] Expression levels are highly heterogeneous across different tumor types.[15]



| Cancer Type                           | PD-L1 Expression Level<br>(Tumor Cells) | Notes                                                                                                |
|---------------------------------------|-----------------------------------------|------------------------------------------------------------------------------------------------------|
| Non-Small Cell Lung Cancer<br>(NSCLC) | High                                    | PD-L1 expression is a predictive biomarker for immunotherapy response.[13]                           |
| Melanoma                              | Low to Intermediate                     | PD-L1 expression is lower<br>compared to NSCLC; stromal<br>cell expression is also<br>important.[16] |
| Renal Cell Carcinoma (RCC)            | Intermediate                            | Expression levels are intermediate compared to NSCLC and melanoma.[16]                               |
| Gastric Cancer                        | Upregulated                             | Associated with poor prognosis.[6][17]                                                               |
| Colorectal Cancer (CRC)               | Variable                                | Associated with poor clinical outcomes.[6]                                                           |
| Bladder Cancer                        | Variable                                | Expression levels are associated with disease severity.[6]                                           |
| Liver Cancer                          | Variable (High g1)                      | 67.7% of cases show <1% tumor cell staining.[15]                                                     |
| Pancreatic Cancer                     | Variable (High g1)                      | 64.6% of cases show <1% tumor cell staining.[15]                                                     |

Expression levels are often determined by immunohistochemistry (IHC) and reported as the percentage of tumor cells (TC) staining positive. g1: TC < 1%; g2:  $1\% \le$  TC < 50%; g3: TC  $\ge$  50%.[15]

## **Experimental Protocols**



# Protocol: cDNA Cloning of PD-1 (Subtractive Hybridization)

This protocol is a conceptual summary based on the methods used for the discovery of PD-1. [3]

- Cell Culture and Apoptosis Induction: Culture a T-cell hybridoma line (e.g., 2B4.11). Induce apoptosis through a relevant stimulus, such as T-cell receptor (TCR) cross-linking or glucocorticoids.
- mRNA Isolation: Isolate poly(A)+ RNA from both the apoptotic (tester) and control (driver)
   cell populations at a specific time point post-induction.
- cDNA Synthesis: Synthesize double-stranded cDNA from the tester mRNA population.
- Subtractive Hybridization:
  - Hybridize the tester cDNA with an excess of driver mRNA. This allows sequences common to both populations to form cDNA-mRNA hybrids.
  - Separate the single-stranded, unhybridized cDNA (representing genes upregulated in the apoptotic cells) from the hybrids using hydroxyapatite chromatography.
  - Repeat the hybridization and separation steps to enrich for apoptosis-specific cDNAs.
- Library Construction and Screening:
  - Clone the enriched, subtracted cDNA fragments into a suitable vector (e.g., λgt10) to create a subtracted cDNA library.
  - Screen the library using subtracted cDNA probes to identify and isolate positive clones.
- Sequencing and Analysis: Sequence the isolated cDNA clones to identify novel genes. The sequence for Pdcd1 was identified through this process.

# Protocol: Detection of PD-L1 Expression by Immunohistochemistry (IHC)

### Foundational & Exploratory





This is a generalized protocol for detecting PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.[13][18]

- Sample Preparation: Obtain FFPE tumor tissue sections (4-5 μm thick) on charged microscope slides.
- Deparaffinization and Rehydration: Heat slides to melt paraffin, followed by washes in xylene and a graded series of ethanol solutions to rehydrate the tissue.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath to unmask the antigen.
- Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific protein binding using a protein block solution (e.g., serum from the secondary antibody host species).
- Primary Antibody Incubation: Incubate the slides with a validated primary antibody clone specific for PD-L1 (e.g., 22C3, SP142, SP263) at a predetermined optimal concentration and time.[18]
- Secondary Antibody and Detection:
  - Wash slides to remove unbound primary antibody.
  - Apply a polymer-based detection system containing a secondary antibody conjugated to horseradish peroxidase (HRP).
  - Wash slides and apply a chromogen substrate, such as diaminobenzidine (DAB), which
    produces a brown precipitate at the site of the antigen.
- Counterstaining and Mounting: Lightly counterstain the tissue with hematoxylin to visualize cell nuclei. Dehydrate the slides, clear in xylene, and coverslip with a permanent mounting medium.
- Scoring: A pathologist scores the slide by determining the percentage of viable tumor cells showing partial or complete membrane staining at any intensity. Immune cell staining is also assessed depending on the specific assay and tumor type.



# **Signaling Pathways and Workflows PD-1 Inhibitory Signaling Pathway**

Upon engagement with its ligands (PD-L1 or PD-L2), the tyrosine residues within the ITIM and ITSM motifs of PD-1's cytoplasmic tail become phosphorylated. This leads to the recruitment of the tyrosine phosphatase SHP-2 (and possibly SHP-1).[10][19] SHP-2 then dephosphorylates and inactivates key proximal signaling molecules of the T-cell receptor (TCR) and CD28 costimulatory pathways.[10] This effectively dampens T-cell activation, proliferation, and cytokine production.[10][19]





Click to download full resolution via product page

PD-1 signaling pathway upon ligand binding.



# Experimental Workflow for PD-1/PD-L1 Inhibitor Screening

The screening for novel PD-1 or PD-L1 inhibitors involves a multi-step process, starting from initial binding assays to complex cell-based functional assays and finally in vivo models.





Click to download full resolution via product page

Workflow for screening PD-1/PD-L1 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Programmed cell death protein 1 Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. PD-1: Its Discovery, Involvement in Cancer Immunotherapy, and Beyond PMC [pmc.ncbi.nlm.nih.gov]
- 4. Programmed cell death protein 1 | biology | Britannica [britannica.com]
- 5. academic.oup.com [academic.oup.com]
- 6. PD-1/PD-L1 pathway: current researches in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reinvigorating Exhausted T Cells by Blockade of the PD-1 Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of PD-1 in Acute and Chronic Infection [frontiersin.org]
- 9. rupress.org [rupress.org]
- 10. PD1 signal transduction pathways in T cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. lung.org [lung.org]
- 14. testing.com [testing.com]
- 15. ascopubs.org [ascopubs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. PD-L1 expression in human cancers and its association with clinical outcomes PMC [pmc.ncbi.nlm.nih.gov]



- 18. Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The role of PD-1 signaling in health and immune-related diseases [frontiersin.org]
- To cite this document: BenchChem. [31hP discovery and origin]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b15575651#31hp-discovery-and-origin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com